Unmatched Functional Potency: RS-25344 is >1000-fold More Potent than Rolipram in Suppressing IL-5 Release
In a direct comparison of functional anti-inflammatory activity, RS-25344 demonstrates significantly higher potency than the archetypal PDE4 inhibitor rolipram. RS-25344 inhibits concanavalin A-induced IL-5 release from isolated human peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.3 nM . In contrast, the R-(-)-enantiomer of rolipram, the more active form, was found to suppress IL-5 generation with an IC40 of 0.39 ± 0.09 μM (approximately 390 nM) in a similar cellular assay [1].
| Evidence Dimension | Functional inhibition of IL-5 cytokine release |
|---|---|
| Target Compound Data | EC50 = 0.3 nM |
| Comparator Or Baseline | R-(-)-Rolipram, IC40 = 0.39 ± 0.09 μM (390 nM) |
| Quantified Difference | RS-25344 is approximately 1300-fold more potent based on the midpoint efficacy values (390 nM / 0.3 nM = 1300). |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin A for IL-5 release. |
Why This Matters
For studies focused on IL-5-mediated inflammation (e.g., asthma, eosinophilic disorders), RS-25344 offers substantially greater potency, allowing for the use of lower concentrations to achieve maximal target engagement and potentially reducing off-target effects.
- [1] 상세정보; library.cnu.ac.kr. Suppression of IL-5 generation by rolipram. View Source
